molecular formula C7H6ClNO B1281931 4-Amino-3-chlorobenzaldehyde CAS No. 93359-88-7

4-Amino-3-chlorobenzaldehyde

Cat. No.: B1281931
CAS No.: 93359-88-7
M. Wt: 155.58 g/mol
InChI Key: FNTUAAGLCQIYTB-UHFFFAOYSA-N
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Description

4-Amino-3-chlorobenzaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the fourth position and a chlorine atom at the third position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-chlorobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 3-chlorobenzaldehyde to form 3-chloro-4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reduction can be achieved using reagents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: The compound can be reduced to form 4-Amino-3-chlorobenzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium hydroxide or alkoxides in polar solvents.

Major Products:

    Oxidation: 4-Amino-3-chlorobenzoic acid.

    Reduction: 4-Amino-3-chlorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-chlorobenzaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-chlorobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Chlorobenzaldehyde: Lacks the amino group, making it less reactive in certain nucleophilic addition reactions.

    4-Aminobenzaldehyde: Lacks the chlorine atom, affecting its reactivity and interaction with nucleophiles.

    3-Chlorobenzaldehyde: Lacks the amino group, limiting its applications in biological studies.

Uniqueness: 4-Amino-3-chlorobenzaldehyde is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and scientific research.

Properties

IUPAC Name

4-amino-3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTUAAGLCQIYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535520
Record name 4-Amino-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93359-88-7
Record name 4-Amino-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-chlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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